2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one” can be represented by the SMILES stringCCC(C(=O)N1CCC(CC1)C(C)(F)F)Cl
. The InChI representation is InChI=1S/C11H18ClF2NO/c1-3-9(12)10(16)15-6-4-8(5-7-15)11(2,13)14/h8-9H,3-7H2,1-2H3
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 253.71 g/mol. For related compounds such as “2-Chloro-4-(1,1-difluoroethyl)pyridine”, the density is 1.305 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
Research in organic synthesis frequently explores compounds like 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one for the development of novel synthetic pathways and methodologies. For example, studies on piperidine derivatives highlight the synthesis of structurally diverse molecules, demonstrating the versatility of piperidine-based compounds in organic chemistry. These compounds are used to synthesize various pharmaceuticals by modifying their structure to improve pharmacological properties (R. Vardanyan, 2018).
Pharmaceutical Compound Development
The compound and its derivatives have been integral in the synthesis of neuroleptic agents, demonstrating their importance in creating compounds with potential therapeutic benefits. For instance, the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, involves key intermediates related structurally to this compound, showcasing its role in the development of medications for psychiatric disorders (C. Botteghi et al., 2001).
Chemo-Enzymatic Synthesis
The compound's derivatives serve as key intermediates in chemo-enzymatic synthesis pathways, illustrating their utility in creating enantiopure compounds. These methods are crucial for producing pharmaceuticals with high purity and efficacy. For example, the efficient synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for therapeutic compounds, showcases the compound's relevance in medicinal chemistry (Linga Banoth et al., 2012).
Antagonists for Therapeutic Targets
Research has identified derivatives as potent antagonists for specific receptors, such as the CCR5 receptor, which is a target for anti-HIV-1 agents. This highlights the potential of such compounds in developing treatments for HIV-1 by blocking the virus's entry into human cells (P. Finke et al., 2001).
Advanced Material Development
Beyond pharmaceutical applications, research into compounds like this compound facilitates the development of advanced materials. For example, modifications of polyacetylenes to increase their quantum yield of fluorescence through the introduction of piperidine-based groups demonstrate the compound's utility in materials science (Radoslava Sivkova et al., 2012).
Safety and Hazards
For related compounds such as “2-Chloro-4-(1,1-difluoroethyl)pyridine”, the hazard statements include H301 - H315 - H319 - H335 . The precautionary statements include P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 . The hazard classifications include Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Properties
IUPAC Name |
2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClF2NO/c1-3-9(12)10(16)15-6-4-8(5-7-15)11(2,13)14/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDARSGZTDKNDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(C)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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